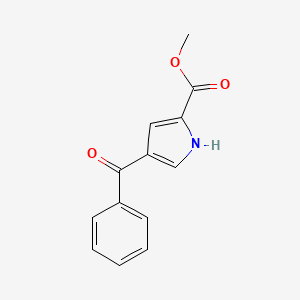

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDNYJAGIABSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377250 | |

| Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34628-36-9 | |

| Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The document delves into the strategic considerations for its preparation, focusing on the Friedel-Crafts acylation of a readily available pyrrole precursor. A detailed, step-by-step experimental protocol is presented, accompanied by a discussion of the underlying reaction mechanism, safety precautions, and methods for purification and characterization. This guide is intended to equip researchers with the necessary knowledge to efficiently and safely synthesize this target molecule in a laboratory setting.

Introduction: The Significance of 4-Acylpyrrole-2-carboxylates

Pyrrole-containing compounds are ubiquitous in nature and form the core structure of many biologically active molecules, including pharmaceuticals and natural products. The strategic functionalization of the pyrrole ring is a cornerstone of synthetic organic chemistry, enabling the creation of diverse molecular architectures with tailored properties. Among these, 4-acylpyrrole-2-carboxylic acid esters are particularly important intermediates. The presence of three distinct functional groups—the pyrrole nitrogen, the ester at the 2-position, and the ketone at the 4-position—offers multiple handles for subsequent chemical modifications, making them versatile scaffolds in drug discovery and development.

This compound, the subject of this guide, is a prime example of this class of compounds. Its synthesis presents a classic case of electrophilic aromatic substitution on an electron-rich heterocycle that is also substituted with an electron-withdrawing group, making the study of its preparation both fundamentally interesting and practically relevant.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule, this compound, points to a Friedel-Crafts acylation reaction as the key bond-forming step. This involves the introduction of the benzoyl group onto a pre-existing methyl pyrrole-2-carboxylate scaffold.

Figure 1: Retrosynthetic analysis of the target molecule.

The primary starting material, Methyl 1H-pyrrole-2-carboxylate, is commercially available and can be synthesized from pyrrole-2-carboxylic acid through esterification. The core of the synthetic challenge lies in the regioselectivity of the Friedel-Crafts acylation. The methyl ester group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, the lone pair of the nitrogen atom makes the pyrrole ring as a whole still sufficiently nucleophilic to undergo acylation.

The directing effect of the C2-ester group favors substitution at the C4 position. Acylation at the C5 position is sterically hindered by the adjacent ester group, and the C3 position is less electronically favored for substitution in pyrroles bearing an electron-withdrawing group at C2. Therefore, the Friedel-Crafts acylation of Methyl 1H-pyrrole-2-carboxylate with benzoyl chloride in the presence of a suitable Lewis acid is expected to yield the desired 4-benzoyl product with good regioselectivity.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | >98% | Sigma-Aldrich |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | >99% | Alfa Aesar |

| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | >99% | Acros Organics |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 37% | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Laboratory prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | - |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (calcium chloride)

-

Addition funnel

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography setup

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis.

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (2.93 g, 22.0 mmol) and anhydrous dichloromethane (50 mL).

-

Formation of the Acylium Ion Complex: Cool the suspension to 0°C in an ice-water bath. To the stirred suspension, add benzoyl chloride (2.56 mL, 22.0 mmol) dropwise via the addition funnel over 15 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes.

-

Addition of the Pyrrole Substrate: In a separate beaker, dissolve Methyl 1H-pyrrole-2-carboxylate (2.50 g, 20.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL). Stir vigorously until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a solid.

Reaction Mechanism

The synthesis proceeds via a classic Friedel-Crafts acylation mechanism.

Figure 3: Simplified reaction mechanism.

-

Formation of the Acylium Ion: Benzoyl chloride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic acylium ion (or a polarized complex).

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of Methyl 1H-pyrrole-2-carboxylate acts as a nucleophile and attacks the acylium ion. This attack preferentially occurs at the C4 position, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex.

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the C4 position, restoring the aromaticity of the pyrrole ring and yielding the final product, this compound.

Characterization of the Product

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~9.5 (br s, 1H, NH), ~7.8 (d, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~7.4 (d, 1H, Pyrrole-H), ~7.2 (d, 1H, Pyrrole-H), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~188 (C=O, ketone), ~162 (C=O, ester), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), Pyrrole carbons in the range of 110-130, ~52 (OCH₃) |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1650 (C=O stretch, ketone), ~1600, 1450 (C=C stretch, aromatic) |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₃H₁₁NO₃: 230.0766; found: 230.076x |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Safety and Handling

-

Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzoyl chloride is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

-

The reaction should be quenched carefully by adding the reaction mixture to ice, as the process is exothermic.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of Methyl 1H-pyrrole-2-carboxylate is a reliable and efficient method for obtaining this versatile building block. The regioselectivity of the reaction is governed by the electronic properties of the starting material, leading predominantly to the desired 4-substituted product. The detailed protocol and safety guidelines provided in this document should enable researchers to successfully perform this synthesis and utilize the product in their ongoing research and development endeavors.

References

- Sundberg, R. J. (2002). Indoles. Academic Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

-

Katritzky, A. R., et al. (2005). N-Tfa- and N-Fmoc-(alpha-aminoacyl)benzotriazoles as Chiral C-acylating Reagents under Friedel-Crafts Reaction Conditions. The Journal of Organic Chemistry, 70(13), 4993–5000. [Link]

-

Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104–2112. [Link]

-

Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743. [Link]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

Introduction

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds integral to the fields of medicinal chemistry and materials science.[1] The pyrrole ring is a fundamental scaffold found in numerous biologically active natural products, including heme and chlorophyll.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and experimental protocols for its characterization. This molecule serves as a valuable synthetic intermediate, with its distinct functional groups—a methyl ester, a benzoyl ketone, and a reactive N-H group on the pyrrole ring—offering multiple avenues for chemical modification.[3] Understanding its properties is paramount for researchers aiming to utilize it as a building block in drug discovery and organic synthesis.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all scientific investigation. This compound is defined by its unique arrangement of atoms and functional groups, which dictates its chemical behavior and physical properties.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 34628-36-9 | [4][5][6] |

| Molecular Formula | C₁₃H₁₁NO₃ | [4][5][7] |

| Molecular Weight | 229.23 g/mol | [4][5] |

| Canonical SMILES | O=C(C1=CC(C(C2=CC=CC=C2)=O)=CN1)OC |[5] |

Core Physicochemical Properties

The physical state, solubility, and thermal stability of a compound are critical parameters for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific ester is not widely published, its properties can be reliably inferred from its parent carboxylic acid and the general characteristics of pyrrole esters.

Table 2: Physicochemical Properties

| Property | Value (Methyl Ester) | Value (Parent Acid) | Rationale / Causality |

|---|---|---|---|

| Physical Form | Predicted: Solid | Solid | High molecular weight and aromatic structure favor a solid state. |

| Melting Point | Not reported. Predicted to be lower than the parent acid. | 234 - 236 °C | The absence of the carboxylic acid dimer hydrogen bonding in the ester typically results in a lower melting point compared to the parent acid.[8] |

| Boiling Point | Not reported. High, likely > 300 °C (with potential decomposition). | 486.1 ± 30.0 °C at 760 mmHg | The large, polar structure requires significant energy to transition to the gas phase.[8] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone). Sparingly soluble in water. | Not specified. | Esterification of a carboxylic acid increases its lipophilicity, thereby enhancing solubility in organic solvents and decreasing solubility in water.[2] |

| pKa (N-H acidity) | Predicted: ~17 | Not applicable | The N-H proton of the pyrrole ring is weakly acidic. Its pKa is expected to be similar to that of unsubstituted pyrrole (pKa ≈ 17.5).[9][10] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of a molecule, confirming its structure and purity. The expected spectral features for this compound are detailed below, based on the analysis of its functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include a singlet for the methyl ester protons (-OCH₃) typically around 3.8-4.0 ppm. The aromatic protons of the benzoyl group would appear in the 7.4-7.8 ppm region. The protons on the pyrrole ring would likely appear as distinct signals, and the N-H proton would present as a broad singlet at a downfield chemical shift (> 9.0 ppm), which can be confirmed by D₂O exchange.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the 13 carbons. The most downfield signals would correspond to the carbonyl carbons of the ester and the ketone. Aromatic carbons would resonate in the 110-140 ppm range. The methyl ester carbon would be a sharp signal around 52 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum is particularly informative for identifying the carbonyl groups. Two distinct C=O stretching bands are predicted:

-

Ester C=O stretch: Expected in the range of 1700-1725 cm⁻¹.

-

Ketone C=O stretch: Expected at a lower frequency, around 1640-1660 cm⁻¹, due to conjugation with both the pyrrole and benzene rings, which weakens the C=O double bond character.

-

N-H stretch: A characteristic broad peak is expected around 3200-3400 cm⁻¹.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺.

Experimental Protocols for Characterization

To ensure trustworthiness and scientific integrity, the characterization of this compound must follow a self-validating system where multiple orthogonal techniques confirm the compound's identity and purity.

Caption: Experimental workflow for physicochemical characterization.

Protocol 4.1: Determination of Melting Point

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology:

-

Place a small, dry sample of the purified compound into a capillary tube, sealed at one end.

-

Compact the sample by tapping the tube gently.

-

Place the capillary tube into a calibrated digital melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range (< 2 °C) is indicative of high purity.

-

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

Process the data, integrating the proton signals and assigning peaks to the corresponding atoms in the structure.

-

Protocol 4.3: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Ensure the ATR crystal of the FT-IR spectrometer is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=O (ester and ketone), and C-N bonds.

-

Protocol 4.4: High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and molecular weight.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

-

Compare the measured exact mass to the calculated theoretical mass for C₁₃H₁₁NO₃. A mass error of < 5 ppm provides high confidence in the assigned molecular formula.

-

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary functional regions:

-

The Pyrrole Ring: The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.[1] The pyrrole ring itself is electron-rich and susceptible to electrophilic substitution, although the substitution pattern can be complex.

-

The Methyl Ester: This group can undergo hydrolysis back to the parent carboxylic acid under acidic or basic conditions. It can also be converted to amides via aminolysis. A general procedure for the esterification of a pyrrole carboxylic acid involves reacting it with methanol in the presence of a catalytic amount of strong acid like H₂SO₄.[11]

-

The Benzoyl Ketone: The carbonyl group can undergo nucleophilic addition reactions, though it is less reactive than an aliphatic ketone due to conjugation.

Stability and Storage: Like many pyrrole derivatives, this compound may be sensitive to light and air, potentially darkening over time due to polymerization or oxidation.[10][12] It should be stored in a tightly sealed container, protected from light, in a cool, dry place.

Conclusion

This compound is a multifunctional heterocyclic compound with well-defined, albeit not extensively published, physicochemical properties. Its structural features, including a reactive pyrrole N-H, a modifiable ester, and a conjugated ketone, make it a versatile platform for chemical synthesis. The analytical protocols outlined in this guide provide a robust framework for its characterization, ensuring the scientific integrity required for its application in advanced research and development.

References

-

PubChem. This compound. [Link]

-

Human Metabolome Database. Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). [Link]

-

PubChem. methyl 4-formyl-1H-pyrrole-2-carboxylate. [Link]

-

PubChem. Pyrrole. [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. [Link]

-

Wikipedia. Pyrrole. [Link]

-

Vedantu. Pyrrole: Structure, Properties, Synthesis & Applications. [Link]

-

SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. [Link]

- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Heterocyclic Compounds. SlideShare. [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. uop.edu.pk [uop.edu.pk]

- 3. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 34628-36-9 [amp.chemicalbook.com]

- 5. 34628-36-9|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 34628-36-9 [chemicalbook.com]

- 7. This compound | C13H11NO3 | CID 2764013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Pyrrole - Wikipedia [en.wikipedia.org]

- 10. Pyrrole: Structure, Properties, Synthesis & Applications [vedantu.com]

- 11. vlifesciences.com [vlifesciences.com]

- 12. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the spectrum, offers a detailed proton-by-proton spectral assignment, and provides a robust, field-proven protocol for data acquisition. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep and practical understanding of the data.

Introduction: The Structural Significance of a Polysubstituted Pyrrole

The pyrrole scaffold is a privileged heterocycle, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The title compound, this compound, is characterized by a pyrrole ring functionalized with two potent electron-withdrawing groups (EWGs): a methyl carboxylate at the C2 position and a benzoyl group at the C4 position. This specific substitution pattern creates a unique electronic environment that profoundly influences the chemical shifts and coupling constants of the ring protons. Accurate structural elucidation via ¹H NMR is therefore paramount for confirming its identity, assessing purity, and understanding its reactivity in further synthetic transformations. This guide serves as an expert resource for interpreting these spectral features with confidence.

Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure is systematically numbered to facilitate discussion of each unique proton signal.

Caption: Molecular structure and proton numbering scheme.

The molecule possesses seven distinct proton signals:

-

N-H (H1): The pyrrolic amine proton.

-

Pyrrole Ring Protons (H3, H5): The two protons directly attached to the heterocyclic core.

-

Benzoyl Protons (ortho, meta, para): The five protons of the phenyl ring.

-

Methyl Ester Protons (OCH₃): The three protons of the methyl group.

¹H NMR Spectral Analysis: A Predictive Approach

The chemical shift of a proton is dictated by its local electronic environment. In our target molecule, the powerful deshielding effects of the EWGs are the dominant factors.

The Influence of Electron-Withdrawing Groups

Both the methyl carboxylate (-COOCH₃) and benzoyl (-COPh) groups withdraw electron density from the pyrrole ring through inductive and resonance effects. This withdrawal reduces the electron shielding around the ring protons (H3 and H5), causing their signals to appear at a lower field (higher ppm) compared to unsubstituted pyrrole.

Caption: Electronic effects of substituents on pyrrole protons.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

Based on fundamental principles and data from analogous structures, we can predict the ¹H NMR spectrum in detail. Unsubstituted pyrrole shows signals for α-protons (H2/H5) around 6.7 ppm and β-protons (H3/H4) around 6.2 ppm.[2][3] The introduction of EWGs dramatically alters this pattern.

-

N-H (H1): This proton is acidic and its signal is often broad due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. Its chemical shift is highly sensitive to solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, it is expected to appear far downfield, typically δ > 9.5 ppm , as a broad singlet.

-

Pyrrole Protons (H3 & H5): These protons experience the strongest deshielding.

-

H5: Located at a β-position relative to the C2-ester and an α-position to the C4-benzoyl group, it will be shifted significantly downfield.

-

H3: Positioned between both EWGs, it is expected to be the most deshielded of the two ring protons.

-

Multiplicity: H3 and H5 are four bonds apart and will exhibit a small long-range coupling (⁴J), appearing as sharp doublets with an expected coupling constant of J ≈ 1.5-2.5 Hz . Based on similar structures like methyl 4-formyl-1H-pyrrole-2-carboxylate, H3 and H5 are expected in the δ 7.3-7.8 ppm range.[4]

-

-

Benzoyl Protons: The protons on the phenyl ring will appear in the aromatic region.

-

ortho-H: The two protons ortho to the carbonyl group are the most deshielded due to the anisotropy and electron-withdrawing nature of the carbonyl. They will appear as a multiplet (or doublet of doublets) around δ 7.8-8.0 ppm .

-

meta-H & para-H: The meta and para protons are further from the carbonyl and will resonate at a higher field, typically as a complex multiplet in the range of δ 7.4-7.6 ppm .

-

-

Methyl Ester Protons (OCH₃): These three protons are attached to an oxygen atom, placing them in a relatively shielded environment compared to the aromatic protons. They will appear as a sharp singlet around δ 3.8-3.9 ppm .

Summary of Predicted Spectral Data

The following table consolidates the predicted ¹H NMR data for the title compound, assuming acquisition in CDCl₃ at 400 MHz.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) | Integration |

| N-H | > 9.5 | broad singlet (br s) | - | 1H |

| ortho-H (Benzoyl) | 7.8 - 8.0 | multiplet (m) | - | 2H |

| H3 / H5 (Pyrrole) | 7.3 - 7.8 | doublet (d) | ~2.0 | 1H + 1H |

| meta/para-H (Benzoyl) | 7.4 - 7.6 | multiplet (m) | - | 3H |

| OCH₃ (Ester) | 3.8 - 3.9 | singlet (s) | - | 3H |

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating workflow for obtaining a high-quality ¹H NMR spectrum.

Workflow Diagram

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

A. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.[1]

-

Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is low or N-H exchange needs to be slowed, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4-5 cm).

B. Instrument Setup and Data Acquisition (Typical 400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Standard ¹H Acquisition:

-

Load standard proton acquisition parameters.

-

Pulse Program: Use a standard 30-degree pulse experiment (e.g., 'zg30' on Bruker systems).

-

Number of Scans (NS): Set to 16 or 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a delay of 1-2 seconds.

-

Acquisition Time (AQ): Set to 3-4 seconds to ensure good resolution.

-

Spectral Width (SW): Ensure the spectral width covers the expected range of signals (e.g., -2 to 12 ppm).

-

-

Acquisition: Start the acquisition.

C. Data Processing and Validation

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier Transform.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the spectrum by setting the Tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not present, reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration and Analysis: Integrate all signals. The relative integral values should correspond to the number of protons for each signal (e.g., 1:1:2:3:3). Analyze the chemical shifts, multiplicities, and coupling constants to confirm they match the predicted structure.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and informative. The strong deshielding effects of the C2-carboxylate and C4-benzoyl substituents dominate the spectrum, pushing the pyrrole ring protons significantly downfield and creating a distinct pattern in the aromatic region. By understanding the underlying electronic principles and following a rigorous experimental protocol, researchers can confidently use ¹H NMR to verify the structure and purity of this valuable synthetic building block, ensuring the integrity of their scientific and developmental endeavors.

References

-

Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Royal Society of Chemistry. Available at: [Link]

-

H NMR Data for Pyrroles 7-12, δ (ppm) and J (Hz). ResearchGate. Available at: [Link]

-

Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Springer. Available at: [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

General experimental procedure for synthesis. Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

-

Pyrrole studies. III. The benzoylation of alkylpyrroles. ResearchGate. Available at: [Link]

-

(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. MDPI. Available at: [Link]

-

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. MDPI. Available at: [Link]

-

Using 1H NMR parameters for the configurational and conformational study of the 3,4-dihydro-2H-pyrrol-2-alkyl carboxylates and that of their acyclic and cyclic precursors diesters. ResearchGate. Available at: [Link]

-

Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator. PubMed. Available at: [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. Royal Society of Chemistry. Available at: [Link]

-

Methyl 4- p -tolyl-1 H -pyrrole-2-carboxylate. ResearchGate. Available at: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]

-

methyl 4-formyl-1H-pyrrole-2-carboxylate. PubChem. Available at: [Link]

-

bmse000357 Pyrrole-2-carboxylic Acid at BMRB. BMRB. Available at: [Link]

-

Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. methyl 4-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | CID 640310 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 4-benzoyl-1H-pyrrole-2-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific heterocyclic compound. We will explore the predicted chemical shifts, the rationale behind these assignments based on substituent effects, a detailed experimental protocol for data acquisition, and the structural elucidation power of this analytical technique.

Introduction: The Significance of Substituted Pyrroles

Pyrrole-based compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The specific substitution pattern of this compound, featuring both an electron-withdrawing benzoyl group at the C4 position and a methyl carboxylate group at the C2 position, creates a unique electronic environment within the pyrrole ring. Understanding the precise structural and electronic characteristics of this molecule is paramount for its application in drug design and development. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton.[1]

Predicted ¹³C NMR Spectral Data

While a publicly available experimental spectrum for this exact molecule is not readily found, we can predict the ¹³C NMR chemical shifts with a high degree of confidence based on established principles of substituent effects on the pyrrole ring.[2][3] The electron-withdrawing nature of the benzoyl and methyl carboxylate groups is expected to cause a downfield shift (deshielding) of the pyrrole ring carbons compared to unsubstituted pyrrole.[1][4]

Below is a table summarizing the predicted ¹³C NMR chemical shifts for this compound, along with the rationale for each assignment. The numbering of the carbon atoms corresponds to the molecular structure depicted in the subsequent diagram.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~125-130 | Attached to the electron-withdrawing methyl carboxylate group, leading to a downfield shift. |

| C3 | ~115-120 | Influenced by the adjacent electron-withdrawing groups at C2 and C4. |

| C4 | ~135-140 | Directly attached to the electron-withdrawing benzoyl group, resulting in significant deshielding. |

| C5 | ~120-125 | Influenced by the adjacent benzoyl group and the nitrogen atom. |

| C=O (ester) | ~160-165 | Typical chemical shift for an ester carbonyl carbon. |

| O-CH₃ | ~50-55 | Standard chemical shift for a methyl group attached to an oxygen atom in an ester. |

| C=O (ketone) | ~190-195 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C1' (ipso) | ~135-140 | The carbon of the benzene ring directly attached to the ketone carbonyl. |

| C2'/C6' (ortho) | ~128-132 | Aromatic carbons ortho to the carbonyl group. |

| C3'/C5' (meta) | ~128-132 | Aromatic carbons meta to the carbonyl group. |

| C4' (para) | ~132-136 | Aromatic carbon para to the carbonyl group. |

Elucidating the Molecular Structure: A Visual Approach

To correlate the predicted ¹³C NMR data with the molecular structure, the following diagram illustrates the numbering scheme for each carbon atom in this compound.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹³C NMR data for small organic molecules like this compound.[5]

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can slightly influence chemical shifts.

-

Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[6] A concentration of 20-50 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended.[1]

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the ¹³C probe to the resonant frequency of the carbon nucleus in the specific magnetic field.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for routine ¹³C NMR.

-

Acquisition Time (AT): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary to ensure full relaxation of all carbon nuclei.[7]

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6]

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic molecules.[6]

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.[8]

4. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift value (e.g., CDCl₃ at 77.16 ppm).

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all carbon signals, especially in complex molecules, advanced 2D NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[8] It is a powerful tool for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away.[8] It is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH₂, and CH₃ groups, which can aid in the assignment of aliphatic carbons.[9]

The workflow for a comprehensive NMR analysis is depicted in the following diagram.

Caption: Workflow for NMR analysis and structural elucidation.

Conclusion

This technical guide provides a thorough framework for understanding and obtaining the ¹³C NMR data for this compound. By combining predictive knowledge of chemical shifts with a rigorous experimental protocol, researchers can confidently characterize this and similar substituted pyrrole compounds. The application of advanced 2D NMR techniques further solidifies the structural assignment, providing a complete picture of the molecular architecture. This level of detailed structural information is critical for advancing research in fields where such compounds play a vital role.

References

-

Journal of the Chemical Society, Perkin Transactions 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. RSC Publishing.

-

American Chemical Society. X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles.

-

Benchchem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.

-

Stenutz. NMR chemical shift prediction of pyrroles.

-

ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4.

-

CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).

-

ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters.

-

University of Bath. NMR Techniques in Organic Chemistry: a quick guide.

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy.

-

PubMed. Discovery and synthesis of methyl 2,5-dimethyl-4-[2- (phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues: the first examples of a new class of calcium channel activator.

-

ACS Publications. 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate Analogs

Abstract

The pyrrole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the methyl 4-benzoyl-1H-pyrrole-2-carboxylate scaffold has emerged as a versatile pharmacophore, with analogs demonstrating potential as anticancer agents and kinase inhibitors.[1][2] This technical guide provides an in-depth exploration of the synthesis, spectroscopic characterization, and, most critically, the crystal structure of this important class of molecules. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide leverages the crystallographic data of a closely related analog to provide a detailed structural analysis. This comparative approach offers valuable insights into the molecular architecture, conformational flexibility, and intermolecular interactions that govern the physicochemical and biological properties of these compounds, thereby informing future drug design and development efforts.

Introduction: The Significance of the 4-Benzoyl-1H-pyrrole-2-carboxylate Core

The pyrrole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a benzoyl group at the 4-position and a methyl carboxylate at the 2-position of the pyrrole ring creates a unique electronic and steric environment, making these molecules attractive for targeting various biological macromolecules.

Recent studies have highlighted the potential of these analogs as potent inhibitors of key cellular targets. For instance, derivatives of this scaffold have been investigated as inhibitors of histone deacetylase 6 (HDAC6), a promising target in cancer therapy.[1] Furthermore, the structural motif of a 4-aroyl-1H-pyrrole-2-carboxamide has been successfully employed in the development of selective inhibitors for the ERK5 kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway implicated in cancer progression.[3] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with target proteins. Therefore, a thorough understanding of their crystal structure is paramount for rational drug design and optimization.

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its analogs typically proceeds through a Friedel-Crafts acylation of a pyrrole precursor. A general and efficient protocol is outlined below.

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere, benzoyl chloride is added dropwise at -20 °C.

-

Addition of Pyrrole Substrate: After stirring for one hour, methyl 1H-pyrrole-2-carboxylate is added to the reaction mixture.

-

Reaction Progression: The reaction is then warmed to 40 °C and stirred for an additional six hours.

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated sodium chloride solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by column chromatography.

The successful synthesis of the target compound and its analogs is confirmed through a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in elucidating the molecular structure. For instance, in the ¹H NMR spectrum of methyl 4-benzoyl-1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate, characteristic signals include a doublet for the pyrrole proton at the 5-position (δ 8.02 ppm), multiplets for the aromatic protons of the benzoyl and benzyl groups, and singlets for the methoxy and methyl ester protons.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The spectra of these compounds typically exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester carbonyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, confirming the identity of the synthesized compounds.

Unveiling the Three-Dimensional Architecture: A Crystallographic Perspective

While the crystal structure of this compound has not been deposited in public databases, the structure of a closely related analog, 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide (in complex with ERK5 kinase, PDB ID: 5O7I), provides invaluable insights into the conformational preferences and intermolecular interactions of this scaffold.[3]

Methodology: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals.

Structural Analysis of a 4-Aroyl-1H-pyrrole-2-carboxamide Analog

The crystal structure of 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide reveals several key features that are likely conserved across this class of compounds.[3]

-

Planarity of the Pyrrole Ring: The central pyrrole ring is essentially planar, a characteristic feature of this aromatic heterocycle.

-

Orientation of the Benzoyl Group: The ketone carbonyl of the benzoyl group lies in the plane of the pyrrole ring. This co-planarity suggests a degree of conjugation between the two moieties. The 2-bromo-6-fluorophenyl group, however, is twisted out of the plane of the pyrrole ring, adopting an orthogonal orientation.[3] This conformation minimizes steric hindrance and allows the substituted phenyl ring to occupy a specific hydrophobic pocket within the protein's active site.

-

Intermolecular Interactions: In the context of its interaction with the ERK5 kinase, the pyrrole NH and the amide carbonyl of the carboxamide group act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the hinge region of the kinase.[3] This highlights the importance of these functional groups for protein binding.

The following table summarizes key crystallographic data for the analog, providing a quantitative description of its solid-state structure.

| Parameter | Value |

| PDB ID | 5O7I[3] |

| Resolution | 2.4 Å[3] |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (a, b, c) | 55.9 Å, 84.5 Å, 92.7 Å |

| Key Interactions | Hydrogen bonds with Asp138 and Met140 of ERK5[3] |

Structure-Activity Relationships and Drug Development Implications

The structural insights gleaned from crystallographic studies are instrumental in understanding the structure-activity relationships (SAR) of these compounds. The orientation of the substituted benzoyl group, for instance, directly influences the selectivity of kinase inhibitors.[3] By modifying the substituents on the benzoyl ring, it is possible to fine-tune the interactions with the target protein and enhance both potency and selectivity.

The planarity of the pyrrole core and the conformational flexibility of the side chains are critical determinants of biological activity. The ability of these molecules to adopt specific conformations allows them to fit snugly into the binding pockets of their biological targets, leading to potent inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the synthesis, characterization, and structural analysis of this important class of molecules. While the crystal structure of the parent compound remains to be determined, the analysis of a closely related analog has offered significant insights into the key structural features that govern the biological activity of these compounds.

Future work in this area should focus on obtaining the crystal structure of the parent compound and a wider range of its analogs. This will allow for a more detailed and comparative analysis of their solid-state structures, further elucidating the subtle interplay of steric and electronic effects that dictate their conformational preferences and intermolecular interactions. Such studies, in conjunction with computational modeling and biological evaluation, will undoubtedly accelerate the development of new and effective drugs based on this versatile scaffold.

References

-

Robinson, D. et al. (2017). Structure-based design of 4-(aroyl)-1H-pyrrole-2-carboxamides as selective inhibitors of extracellular signal-regulated kinase 5 (ERK5). SURE (Sunderland Repository). [Link]

-

Li, Y. et al. (2023). Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors. European Journal of Medicinal Chemistry, 258, 115587. [Link]

-

Zlaczynski, P. et al. (2022). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2339-2354. [Link]

-

Al-Sanea, M. M. et al. (2022). Synthesis and Characterization of Pyrrole-Based Group 4 PNP Pincer Complexes. Molecules, 27(23), 8345. [Link]

Sources

- 1. Design, synthesis and anti-cervical cancer activity of aroylpyrrole-based derivatives as potent histone deacetylase 6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]

A Technical Guide to the Initial Discovery and Synthesis of Benzoyl-Pyrrole Compounds

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Among its myriad derivatives, benzoyl-pyrroles represent a particularly significant subclass, characterized by a benzoyl group attached to either a carbon or the nitrogen atom of the pyrrole ring. These compounds are not merely synthetic curiosities; they are crucial intermediates and possess a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, 2-benzoyl-pyrrole serves as a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[6]

The journey to understanding and utilizing these molecules began with the development of fundamental synthetic strategies. The initial methods for their synthesis, born from the golden age of organic chemistry, laid the groundwork for all subsequent drug development and materials research. This guide provides an in-depth exploration of these foundational synthetic routes, focusing on the core chemical principles, mechanistic underpinnings, and the experimental logic that first enabled chemists to access the benzoyl-pyrrole framework. We will delve into the classical methods of direct acylation and heterocyclic ring construction, providing both theoretical context and practical, field-proven protocols for the modern researcher.

Chapter 1: Foundational Synthetic Strategies for the Benzoyl-Pyrrole Core

The initial synthesis of benzoyl-pyrroles was primarily achieved through two logical but distinct strategic approaches: 1) the direct introduction of a benzoyl group onto a pre-existing pyrrole ring, and 2) the construction of the pyrrole ring itself from precursors already bearing the requisite benzoyl moiety.

Direct Electrophilic Acylation: The Friedel-Crafts Reaction

The most direct and historically significant route to C-benzoyl-pyrroles is the Friedel-Crafts acylation.[7] This reaction involves the electrophilic substitution of a proton on the electron-rich pyrrole ring with an acyl group derived from an acylating agent, typically benzoyl chloride, in the presence of a Lewis acid catalyst.

Causality and Mechanism: The high π-electron density of the pyrrole ring makes it highly susceptible to electrophilic attack. The role of the Lewis acid, commonly aluminum chloride (AlCl₃), is to coordinate with the benzoyl chloride, abstracting the chloride to generate a highly electrophilic acylium ion (Ph-C≡O⁺). This powerful electrophile is then attacked by the pyrrole ring.

The regioselectivity of this attack is a critical aspect. Electrophilic substitution on an unsubstituted pyrrole ring occurs preferentially at the C-2 (α) position.[8] This preference is rooted in the superior stability of the resulting cationic intermediate (the Wheland intermediate or σ-complex). Attack at C-2 allows the positive charge to be delocalized over three atoms via two additional resonance structures, whereas attack at the C-3 (β) position results in a less stable intermediate with only two resonance contributors.[8] This fundamental principle governs the outcome of the reaction.

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Structure-activity relationships of phenyl- and benzoylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. researchgate.net [researchgate.net]

- 6. CN103420889A - Synthetic processing method of 2-benzoyl pyrrole - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Substituted Pyrrole-2-Carboxylates: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Drug Development Professionals and Scientists

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials. Pyrrole-2-carboxylates, in particular, serve as vital synthetic intermediates and bioactive molecules. For researchers in drug development, the unambiguous structural confirmation and purity assessment of these compounds are non-negotiable. This guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize substituted pyrrole-2-carboxylates, moving beyond procedural lists to explain the causality behind experimental choices and data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. For substituted pyrrole-2-carboxylates, both ¹H and ¹³C NMR provide a detailed map of the molecular environment.

Expertise in Action: Why NMR is Paramount

The chemical shifts and coupling constants of the pyrrole ring's protons and carbons are exquisitely sensitive to the electronic effects (both resonance and inductive) of substituents.[1] This sensitivity allows us to not only confirm the core structure but also to precisely determine the position of each substituent, a critical step in establishing structure-activity relationships (SAR).

¹H NMR Spectroscopy

The unsubstituted pyrrole ring displays three unique proton signals.[1] The introduction of the carboxylate group at the C2 position, along with other substituents, breaks this symmetry and provides a distinct spectral signature.

Interpreting the ¹H NMR Spectrum:

-

NH Proton: The N-H proton is often a broad singlet, typically found far downfield (δ 8.0 - 12.0 ppm), due to hydrogen bonding and its acidic nature. Its chemical shift is highly dependent on solvent and concentration. In some cases, coupling to adjacent ring protons can be observed.[2][3]

-

Ring Protons (H3, H4, H5): These protons appear in the aromatic region (δ 6.0 - 7.5 ppm).

-

The H5 proton is typically the most deshielded of the ring protons due to the anisotropic effect of the adjacent C2-carboxylate group.

-

The chemical shifts of H3, H4, and H5 are significantly influenced by the electronic nature of other substituents on the ring. Electron-withdrawing groups (e.g., -NO₂, -CHO) will shift signals downfield (deshielding), while electron-donating groups (e.g., -CH₃, -OCH₃) shift them upfield (shielding).[4]

-

-

Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions, often showing coupling to the pyrrole ring protons (long-range coupling) or to each other.

Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges for Pyrrole-2-Carboxylate Protons

| Proton Type | Typical Chemical Shift (ppm) | Notes |

| N-H | 8.0 - 12.0 | Broad singlet, position is highly variable depending on solvent and concentration. |

| H5 (α to N) | 6.8 - 7.5 | Typically a doublet of doublets or a triplet, depending on couplings to H4 and N-H. Often the most downfield ring proton.[5] |

| H3 (β to N) | 6.5 - 7.2 | Doublet of doublets or triplet. Its position is highly sensitive to substituents at C4 and C5. |

| H4 (β to N) | 6.0 - 6.5 | Doublet of doublets or triplet. Generally the most upfield of the ring protons.[5] |

| Ester (e.g., -OCH₂CH₃) | 4.0 - 4.4 (q), 1.2 - 1.5 (t) | Characteristic quartet for the methylene (-OCH₂) and triplet for the methyl (-CH₃) of an ethyl ester. |

¹³C NMR Spectroscopy

¹³C NMR provides direct information about the carbon skeleton. The chemical shifts of the pyrrole ring carbons are highly predictable based on additive substituent effects.[6][7]

Interpreting the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is found significantly downfield, typically in the δ 160 - 175 ppm range.

-

Ring Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (δ 100 - 140 ppm).

-

C2: The carbon bearing the carboxylate group is typically found around δ 125 - 135 ppm.

-

C5: The other α-carbon is generally the most deshielded ring carbon after C2.

-

C3 & C4: The β-carbons are typically more shielded and appear further upfield. Substituent effects can sometimes cause their signals to overlap.[6]

-

Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges for Pyrrole-2-Carboxylate Carbons

| Carbon Type | Typical Chemical Shift (ppm) | Notes |

| C=O (Ester) | 160 - 175 | Downfield, typically a sharp signal. |

| C2 | 125 - 135 | Carbon attached to the carboxylate. |

| C5 | 120 - 130 | The other α-carbon. |

| C3 | 110 - 125 | β-carbon, sensitive to C4 substitution. |

| C4 | 105 - 120 | β-carbon, often the most upfield ring carbon. |

| Ester (e.g., -OC H₂C H₃) | ~60 (-OCH₂), ~14 (-CH₃) | Characteristic signals for the ethyl group of an ethyl ester. |

NMR Experimental Protocol: A Self-Validating System

The trustworthiness of NMR data hinges on a robust experimental protocol.

-

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common first choice. For less soluble compounds or to observe N-H protons without exchange, DMSO-d₆ is excellent. The choice of solvent can slightly alter chemical shifts, so consistency is key.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of solvent. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of ¹³C.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

-

Data Acquisition (Typical 400 MHz Spectrometer):

-

¹H NMR: Acquire a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon. A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): For complex structures with overlapping signals, 2D NMR is essential.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace proton networks within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, crucial for connecting different fragments of the molecule and assigning quaternary carbons.

-

-

Caption: Logical workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For pyrrole-2-carboxylates, it provides immediate confirmation of the key structural motifs.

Expertise in Action: Why IR is a Critical First Pass

Before spending hours on NMR acquisition and analysis, a quick IR spectrum can confirm the success of a synthesis. The presence of a strong N-H stretch and a prominent ester C=O stretch, and the absence of starting material signals (e.g., a broad O-H from a carboxylic acid precursor), provides a high degree of confidence to proceed with more detailed characterization.

Interpreting the IR Spectrum: The IR spectrum is analyzed for characteristic absorption bands corresponding to the vibrations of specific bonds.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹. In solid-state samples, this band may be broadened due to hydrogen bonding.[8]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from substituents) appear just below 3000 cm⁻¹.

-

C=O Stretch (Ester): This is one of the most intense and easily identifiable peaks in the spectrum, appearing in the range of 1680-1730 cm⁻¹. The exact position is influenced by conjugation with the pyrrole ring, which tends to lower the frequency.

-

C=C and C-N Stretches: These appear in the fingerprint region (1400-1650 cm⁻¹) and are characteristic of the pyrrole ring itself.

A Note on Dimerization: In the solid state, molecules containing both an N-H group and a carbonyl, like pyrrole-2-carboxylates, can form hydrogen-bonded dimers.[9][10] This intermolecular interaction can cause a broadening and shifting of the N-H and C=O stretching frequencies to lower wavenumbers.[10]

Table 3: Key IR Absorption Frequencies for Pyrrole-2-Carboxylates

| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1680 - 1730 | Strong |

| C=C (Ring) | Stretch | 1500 - 1600 | Medium |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

IR Experimental Protocol

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. This method is excellent for observing intermolecular interactions like hydrogen bonding.

-

Solid/Liquid Samples (ATR): Attenuated Total Reflectance (ATR) is a modern, rapid technique. Simply place a small amount of the neat sample directly onto the ATR crystal. This is the fastest method for routine analysis.

-

Solution (Solution Cell): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell. This method minimizes intermolecular hydrogen bonding, allowing for the observation of the "free" N-H and C=O stretches.

-

-

Data Acquisition:

-

Record a background spectrum of the empty instrument (or KBr pellet/solvent).

-

Record the sample spectrum.

-

The instrument software automatically subtracts the background to produce the final spectrum.

-

Part 3: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise in Action: Beyond the Molecular Ion

While confirming the molecular weight is the primary goal, a skilled analyst uses fragmentation patterns to corroborate the structure proposed by NMR. The stability of the aromatic pyrrole ring and the lability of the ester group lead to predictable fragmentation pathways that act as a secondary layer of structural verification.

Interpreting the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): This peak corresponds to the molecular weight of the compound (or MW+1 in the case of soft ionization techniques like Electrospray Ionization, ESI). High-resolution MS (e.g., QTOF) can provide the exact elemental composition, confirming the molecular formula.[11]

-

Fragmentation Patterns: The fragmentation of pyrrole-2-carboxylates is heavily influenced by the substituents.[11][12] Common fragmentation pathways include:

-

Loss of the Ester Alkoxy Group: Cleavage of the O-R bond of the ester (e.g., loss of •OCH₃ or •OCH₂CH₃).

-

Loss of the Ester Group: Cleavage of the C2-C(O) bond, leading to the loss of the entire carboxylate group.

-

Cleavage of Substituents: Side chains attached to the pyrrole ring can undergo characteristic fragmentation.

-

Ring Cleavage: While the pyrrole ring is relatively stable, characteristic ring fissions can occur under higher energy conditions.

-

Caption: Common fragmentation pathways for pyrrole-2-carboxylates in ESI-MS.

MS Experimental Protocol

-

Sample Preparation: Dissolve a small amount of sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to make a dilute solution (~1 mg/mL).

-

Ionization: Electrospray Ionization (ESI) is a common "soft" ionization technique well-suited for these molecules, typically producing a prominent protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[11]

-

Analysis:

-

Full Scan: The mass analyzer scans a range of mass-to-charge (m/z) ratios to detect the molecular ion and any major fragments.

-

Tandem MS (MS/MS): For structural confirmation, the molecular ion is isolated, fragmented in the instrument, and the resulting daughter ions are analyzed. This provides a detailed fragmentation fingerprint specific to the molecule.[13]

-

Part 4: UV-Visible Spectroscopy - Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Expertise in Action: A Tool for Quantitation and Conjugation Analysis

While not as structurally informative as NMR, UV-Vis is invaluable for quantitative analysis (using the Beer-Lambert law) and for quickly assessing changes in the conjugated system. For example, the introduction of a conjugating substituent (like a formyl or phenyl group) will cause a predictable red shift (a shift to longer wavelength) in the maximum absorbance (λ_max), confirming its electronic communication with the pyrrole ring.

Interpreting the UV-Vis Spectrum:

-

Pyrrole and its simple derivatives typically exhibit strong absorptions in the 200-300 nm range, corresponding to π → π* electronic transitions.[14]

-

The position and intensity of the λ_max are sensitive to substituents and the solvent.

-

Extending the conjugation of the π-system by adding groups like carbonyls, double bonds, or aromatic rings will shift the λ_max to a longer wavelength (a bathochromic or red shift).[15]

Table 4: UV-Vis Absorption Data for Representative Pyrroles

| Compound | λ_max (nm) | Notes |

| Pyrrole | ~210 nm | Basic π → π* transition.[14] |

| Substituted Pyrrole-2-carboxylates | 250 - 350 nm | The exact λ_max depends heavily on the nature and position of substituents.[16] |

UV-Vis Experimental Protocol

-

Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration must be low enough that the maximum absorbance is within the linear range of the detector (typically < 1.5 AU).

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

-

Place the cuvettes in the spectrophotometer and record the spectrum, typically from 200 to 400 nm. The instrument automatically subtracts the solvent's absorbance.

-

References

-

Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702. Available at: [Link]

-

Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. Available at: [Link]

-

Budhram, R. S., Uff, B. C., Jones, R. A., & Jones, R. O. (1980). 13C NMR spectra of 2,3‐dihydro‐1H‐pyrrolo[1,2‐c]imidazol‐1,3‐dione and its thione analogues. Organic Magnetic Resonance, 13(2), 89–91. Available at: [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available at: [Link]

-

Verma, M., Singh, V. P., Singh, R. K., & Singh, R. A. (2014). Synthesis, molecular structure, and spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Semantic Scholar. Available at: [Link]

-

Pyrrole-2-carboxylic Acid (CID 12473). PubChem. Available at: [Link]

-

Singh, R. A., Singh, V. P., & Singh, R. K. (2015). Synthesis, molecular structure and spectral analysis of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate thiosemicarbazone: A combined DFT and AIM approach. ResearchGate. Available at: [Link]

-